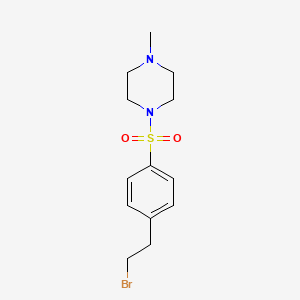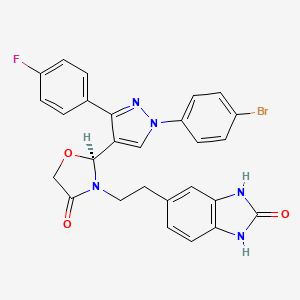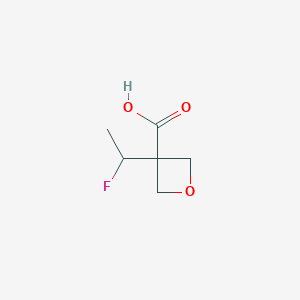
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a sulfonyl group and a bromoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Formation of the Bromoethyl Intermediate: The starting material, 4-(2-bromoethyl)benzenesulfonyl chloride, is prepared by reacting 4-(2-bromoethyl)benzenesulfonyl chloride with thionyl chloride.
Nucleophilic Substitution: The intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Aplicaciones Científicas De Investigación
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential use in the development of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine depends on its specific application:
Medicinal Chemistry: The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting signaling pathways and cellular processes.
Biochemical Studies: It can interact with proteins or nucleic acids, altering their function or stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((4-(2-Chloroethyl)phenyl)sulfonyl)-4-methylpiperazine
- 1-((4-(2-Iodoethyl)phenyl)sulfonyl)-4-methylpiperazine
- 1-((4-(2-Fluoroethyl)phenyl)sulfonyl)-4-methylpiperazine
Uniqueness
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromoethyl group allows for specific nucleophilic substitution reactions that may not be as efficient with other halogens.
Propiedades
Fórmula molecular |
C13H19BrN2O2S |
|---|---|
Peso molecular |
347.27 g/mol |
Nombre IUPAC |
1-[4-(2-bromoethyl)phenyl]sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H19BrN2O2S/c1-15-8-10-16(11-9-15)19(17,18)13-4-2-12(3-5-13)6-7-14/h2-5H,6-11H2,1H3 |
Clave InChI |
NWRAUEHXNPLZEV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13906762.png)
![(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B13906770.png)
![oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol](/img/structure/B13906777.png)
![5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid](/img/structure/B13906778.png)


![tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13906800.png)
![Methyl 2-[(1R)-6-bromoindan-1-YL]acetate](/img/structure/B13906803.png)


![Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate](/img/structure/B13906816.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide](/img/structure/B13906817.png)


